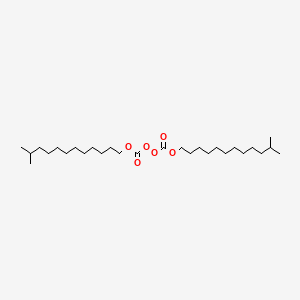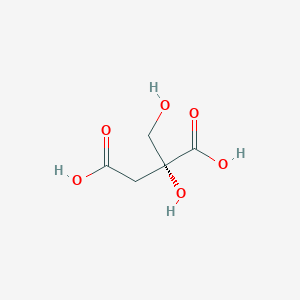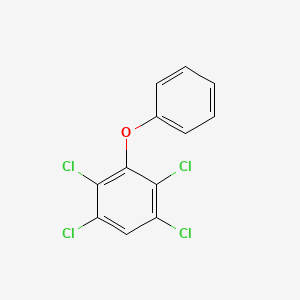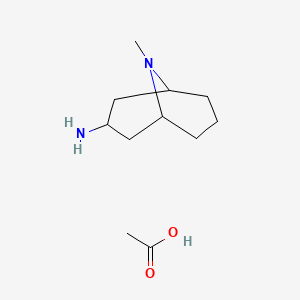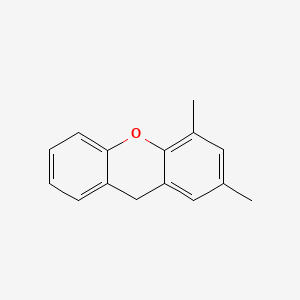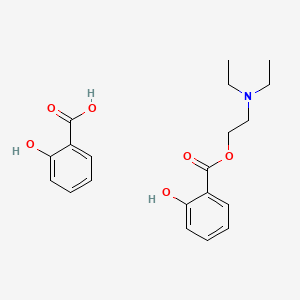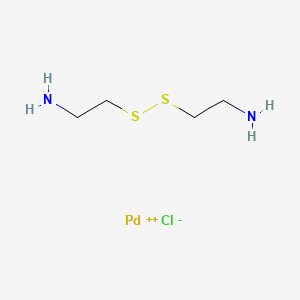
1-Imidazolidineacetic acid, 4-oxo-3-phenyl-2-thioxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Imidazolidineacetic acid, 4-oxo-3-phenyl-2-thioxo-, ethyl ester is a complex organic compound with the molecular formula C13H14N2O3S. This compound is known for its unique structure, which includes an imidazolidine ring, a phenyl group, and a thioxo group. It is used in various scientific research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
The synthesis of 1-Imidazolidineacetic acid, 4-oxo-3-phenyl-2-thioxo-, ethyl ester typically involves multiple steps. One common synthetic route includes the reaction of ethyl chloroacetate with thiourea to form ethyl 2-thioxoimidazolidine-4-carboxylate. This intermediate is then reacted with benzaldehyde in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to enhance efficiency and reduce costs .
Analyse Chemischer Reaktionen
1-Imidazolidineacetic acid, 4-oxo-3-phenyl-2-thioxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or thioxo groups, leading to the formation of various derivatives. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-Imidazolidineacetic acid, 4-oxo-3-phenyl-2-thioxo-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Wirkmechanismus
The mechanism of action of 1-Imidazolidineacetic acid, 4-oxo-3-phenyl-2-thioxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s thioxo group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, its phenyl group can facilitate interactions with hydrophobic pockets in proteins, enhancing its binding affinity. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Imidazolidineacetic acid, 4-oxo-3-phenyl-2-thioxo-, ethyl ester can be compared with other similar compounds, such as:
1-Imidazolidineacetic acid, 4-oxo-3-phenyl-2-thioxo-: This compound lacks the ethyl ester group, which may affect its solubility and reactivity.
1-Imidazolidineacetic acid, 4-oxo-3-phenyl-2-oxo-: The replacement of the thioxo group with an oxo group can significantly alter the compound’s chemical properties and biological activities.
1-Imidazolidineacetic acid, 4-oxo-3-methyl-2-thioxo-: The substitution of the phenyl group with a methyl group can impact the compound’s hydrophobicity and binding interactions
Eigenschaften
CAS-Nummer |
63870-29-1 |
|---|---|
Molekularformel |
C13H14N2O3S |
Molekulargewicht |
278.33 g/mol |
IUPAC-Name |
ethyl 2-(4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl)acetate |
InChI |
InChI=1S/C13H14N2O3S/c1-2-18-12(17)9-14-8-11(16)15(13(14)19)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI-Schlüssel |
MPTNHQLTUWFUAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1CC(=O)N(C1=S)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


